molecular formula C11H19NO2 B12946079 Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B12946079
M. Wt: 197.27 g/mol
InChI Key: OYNLJAHBFYSZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)bicyclo[321]octane-1-carboxylate is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or ethers.

Scientific Research Applications

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate: Similar structure but with a different bicyclic core.

    Methyl 5-(aminomethyl)bicyclo[3.3.1]nonane-1-carboxylate: Larger bicyclic core with different chemical properties.

Uniqueness

Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11/h2-8,12H2,1H3

InChI Key

OYNLJAHBFYSZJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.